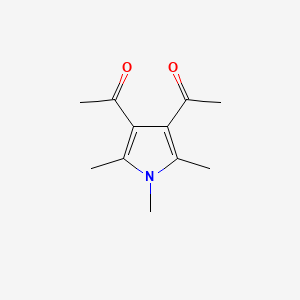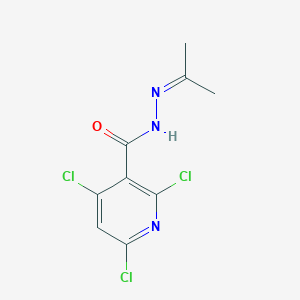
3,3,3-Trifluoro-2-(4-fluoro-benzoylamino)-2-(6-nitro-benzothiazol-2-ylamino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a benzothiazolyl group
Preparation Methods
The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents.
Introduction of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds and appropriate coupling reactions.
Incorporation of the benzothiazolyl group: This can be done through nucleophilic substitution reactions or other suitable methods.
Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a diagnostic tool.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
METHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]PROPANOATE can be compared with similar compounds such as:
Methyl 3,3,3-trifluoropropionate: A simpler compound with a trifluoromethyl group.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents.
Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups.
Properties
Molecular Formula |
C18H12F4N4O5S |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate |
InChI |
InChI=1S/C18H12F4N4O5S/c1-31-15(28)17(18(20,21)22,24-14(27)9-2-4-10(19)5-3-9)25-16-23-12-7-6-11(26(29)30)8-13(12)32-16/h2-8H,1H3,(H,23,25)(H,24,27) |
InChI Key |
BMYFLUKWOYNMQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11508563.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11508579.png)



![N-[1-(Adamantan-1-YL)propyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11508597.png)

![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11508606.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11508611.png)
![3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11508617.png)
![3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11508629.png)
![3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B11508649.png)

